Compound Description: This compound is an isostere of the nucleoside antibiotic oxanosine. [] It was synthesized and tested for antiviral and antitumor activity but showed no significant effects. []
Compound Description: This class of compounds was identified as cyclin-dependent kinase (CDK) 4/cyclin D1 complex inhibitors. [] They were found to occupy the ATP-binding site of the enzyme. []
6-(Arylmethyl)pyrazolopyrimidinones
Compound Description: This series of compounds displayed potent and selective inhibition of CDK2. [] They were derived from the initial 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones and showed improved CDK4 affinity with specific substitutions on the 6-arylmethyl group. []
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its 6-substituted derivatives
Compound Description: These compounds were synthesized from 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide and various ethyl alcanoates. []
1-Methyl-1H-pyrazolo[3,4-d]-pyrimidin-4(5H)-ones
Compound Description: This series of compounds was prepared from 5-amino-1-methyl-1H-pyrazole-4-carboxamide and various ethyl alcanoates. []
Compound Description: The crystal structure of this compound, synthesized from readily available starting materials, was determined by X-ray analysis. []
Compound Description: This compound showed moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). [] It served as a lead compound for further structural optimization to develop more potent FLT3 inhibitors for potential psoriasis treatment. []
Compound Description: This compound is a potent FLT3 inhibitor derived from structural optimization of compound 1. [] It exhibited significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. []
Compound Description: This series of compounds was synthesized via tandem aza-Wittig and annulation reactions and tested for herbicidal activity. [] Some compounds within this series exhibited good inhibition activities against the root growth of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). []
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Compound Description: The crystal structure of this compound, highlighting its planar nature and hydrogen bonding interactions, was determined. []
Compound Description: The crystal structure of this compound was determined by X-ray analysis, providing detailed information about its conformation and intermolecular interactions. []
Compound Description: This series of compounds was synthesized and evaluated for their antifungal activity. [] Notably, compound 8IIId showed superior antifungal activity against Valsa mali compared to the commercial fungicide boscalid. []
Compound Description: This compound, a chiral derivative of the previously mentioned 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one series, showed significant antifungal activities against Valsa mali and Physalospora piricola. []
Compound Description: This series of novel compounds was synthesized and screened for anti-proliferative activities against various cancer cell lines. []
Compound Description: These compounds, part of the 1,5-diphenyl-6-substituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones series, showed potent anti-proliferative activity against RKO colon cancer cells, with Compound 7b demonstrating higher potency and inducing apoptosis. []
Compound Description: The crystal structure of this compound was determined, highlighting its planar pyrazolopyrimidine ring and the presence of strong N—H⋯O hydrogen bonds. []
3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-ones
Compound Description: A practical three-component method was developed for the synthesis of this series of compounds using microwave irradiation, enabling the exploration of various substitutions at positions 3 and 5. []
Compound Description: This compound is a novel irreversible EGFR mutant kinase inhibitor identified through structure-based drug design. [] It demonstrated potent inhibition of EGFR primary mutants (L858R, del19) and drug-resistant mutant L858R/T790M. []
Compound Description: This compound is a fused pyrimidine derivative synthesized for exploring its cytotoxic activity. []
Compound Description: This series of sixteen novel compounds was synthesized and evaluated for their herbicidal activity against Brassica napus, Echinochloa crusgalli, Cucumis sativus, and Triticum aestivum. []
Compound Description: These specific compounds are part of the 3-methylthio-5-substituted benzamido-6-arylamino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4 (5H)-one derivatives and showed remarkable herbicidal activities. Compound 4c displayed strong inhibition against the stalk and root of rape, while Compound 4d exhibited excellent activity against the stalk and root of barnyard grass. []
Compound Description: This series of compounds, bearing either alkyl or arylalkyl substituents at position 2, was synthesized and tested for their ability to inhibit adenosine deaminase (ADA) from bovine spleen. [] The 2-arylalkyl derivatives exhibited excellent inhibitory activity. []
Compound Description: This compound, part of the pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with variations at position 2, emerged as the most potent ADA inhibitor. [] It showed efficacy in attenuating bowel inflammation in a rat model of colitis. []
Compound Description: This compound was synthesized from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and used as a key intermediate to synthesize various pyrazolo[3,4-d]pyrimidin-4-ones. []
Compound Description: This series of compounds was synthesized by reacting a 5-aminopyrazolo[3,4-d]pyrimidine derivative with aromatic aldehydes. These compounds showed antitumor activity against the MCF-7 human breast adenocarcinoma cell line. []
Compound Description: This compound, part of the 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones series, exhibited the most potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. []
Compound Description: This compound served as the starting material for the synthesis of new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, fused pyrazolo[3′,4′:4,5]pyrimido[1,2-b]pyridazin-4(1H)-one, and 7,8,9,10-tetrahydropyrazolo[3′,4′:4,5]pyrimido[1,2-b]-cinnolin-4(1H)-one ring systems. []
Compound Description: These compounds represent fused heterocyclic systems synthesized from 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 5) to explore their anti-inflammatory and ulcerogenic properties. []
Compound Description: These pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized from Compound 5, exhibited good anti-inflammatory activity comparable to indomethacin in the carrageenan-induced paw edema test in rats. []
1-(4-Bromophenyl)- and 1-(2-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Compound Description: These compounds were synthesized as potential anticonvulsant agents. Their reactions with various alkylating agents were investigated to explore the impact of substituents on potential anticonvulsant activity. []
Compound Description: This series of compounds, synthesized via tandem aza-Wittig and annulation reactions, contains aryloxyphenoxypropionate moieties and was evaluated for potential herbicidal activity. []
Compound Description: This compound is a fluorinated 2'-deoxyguanosine analog with the sugar conformation of a ribonucleoside. []
Overview
1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a fused pyrazolo-pyrimidine ring system, which enhances its potential for various applications in drug development. The presence of an amino group at the 4-position of the phenyl ring increases its reactivity, making it a valuable precursor in chemical synthesis and a candidate for therapeutic interventions, particularly in cancer treatment.
Source and Classification
The compound can be classified under the category of pyrazolo[3,4-d]pyrimidine derivatives. It is synthesized from common precursors such as 4-aminobenzonitrile and hydrazine hydrate, leading to various derivatives with potential biological activities. Its structural uniqueness allows it to interact with multiple biological targets, particularly in oncological research.
Synthesis Analysis
Methods and Technical Details
The synthesis of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves several key steps:
Condensation Reaction: The initial step often includes the reaction of 4-aminobenzonitrile with hydrazine hydrate to form 4-aminophenylhydrazine.
Cyclization: This intermediate is then cyclized with formamide under controlled conditions to yield the pyrazolo[3,4-d]pyrimidin-4-one core. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
Industrial Production: For larger scale synthesis, batch or continuous flow reactors may be employed to ensure consistent quality and yield. Optimization of reaction parameters is essential to minimize by-products and maximize efficiency.
Molecular Structure Analysis
Structure and Data
The molecular formula of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is C_11H_10N_4O. Its structure consists of a fused bicyclic framework with distinct functional groups that contribute to its reactivity and biological activity.
Molecular Weight: Approximately 210.22 g/mol
Key Functional Groups: Amino group (-NH_2), carbonyl group (C=O), and aromatic rings.
The compound's three-dimensional conformation allows it to interact favorably with various biological targets, enhancing its potential as a therapeutic agent.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes several chemical transformations:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can also be reduced to yield corresponding amines or hydrazines.
Cycloaddition Reactions: It serves as a precursor for synthesizing isoxazolines and isoxazoles through cycloaddition reactions.
Mechanism of Action
Process and Data
The mechanism of action for 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Insulin-like Growth Factor 1 Receptor (IGF1R).
Target Interaction: The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83. This interaction inhibits CDK2 activity, disrupting cell cycle regulation.
Biochemical Pathways: By inhibiting these pathways, the compound induces apoptosis in various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. This effect is crucial for its potential application in cancer therapy.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include:
Appearance: Typically appears as a solid crystalline substance.
Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.
Chemical Properties
The chemical properties are characterized by:
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: Reacts with electrophiles due to the presence of the amino group and can participate in various substitution reactions.
These properties contribute to its utility in synthetic organic chemistry and medicinal applications.
Applications
Scientific Uses
The primary applications of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one are found in medicinal chemistry:
Anticancer Agent: It shows promising activity against several cancer cell lines by inhibiting key regulatory proteins involved in cell proliferation.
Drug Development: As a scaffold for designing new derivatives with enhanced biological activities against various targets including kinases.
Research continues to explore its full potential in therapeutic applications beyond oncology, including possible roles in metabolic disorders due to its interaction with insulin signaling pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.